NMDI14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

NMDI14の合成は、キノキサリン誘導体の調製から始まる、複数のステップを必要とします。重要なステップには、以下が含まれます。

キノキサリンコアの形成: キノキサリンコアは、o-フェニレンジアミンとジケトンの縮合によって合成されます。

アセチル化: キノキサリン誘導体は、無水酢酸を用いてアセチル化されます。

チオフェンカルボキシル化: アセチル化されたキノキサリンは、特定の条件下でチオフェン-3-カルボン酸と反応して最終生成物を形成します.

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 この化合物は、通常、再結晶またはクロマトグラフィー技術を使用して精製されます .

化学反応の分析

反応の種類

NMDI14は、以下を含む、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、様々な酸化誘導体の形成につながります。

還元: this compoundは、水素化リチウムアルミニウムなどの還元剤を用いて、対応するアミン誘導体に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、酸化誘導体、アミン誘導体、および置換チオフェン誘導体があります .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用があります。

化学: NMD経路とその遺伝子発現調節における役割を研究するためのツールとして使用されます。

生物学: NMDの分子メカニズムとその細胞プロセスへの影響を理解するための研究に使用されています。

医学: 嚢胞性線維症やサラセミアなどのナンセンス変異によって引き起こされる遺伝性疾患における潜在的な治療用途について調査されています。

科学的研究の応用

NMDI14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the NMD pathway and its role in gene expression regulation.

Biology: Employed in research to understand the molecular mechanisms of NMD and its impact on cellular processes.

Medicine: Investigated for its potential therapeutic applications in genetic disorders caused by nonsense mutations, such as cystic fibrosis and thalassemia.

Industry: Utilized in the development of novel therapeutic agents targeting the NMD pathway .

作用機序

NMDI14は、NMDメカニズムの主要な構成要素であるSMG7タンパク質を標的とすることで効果を発揮します。SMG7–UPF1複合体を阻害することにより、this compoundはNMD経路を阻害し、早期終止コドンを含むmRNAの安定化につながります。 これは、ナンセンス変異によって引き起こされる遺伝性疾患で、完全長タンパク質の回復につながる可能性があり、治療上の利点をもたらします .

類似の化合物との比較

類似の化合物

NMDI1: NMD経路の別の阻害剤ですが、分子構造が異なります。

NMDI2: 機能は似ていますが、this compoundと比較して効力は低いです。

This compoundの独自性

This compoundは、NMD経路を阻害する際の、その高い効力と特異性によって際立っています。ナンセンス変異を持つ細胞で完全長タンパク質を回復させる能力は、それを治療用途における有望な候補として位置付けています。 さらに、this compoundは、細胞ベースのアッセイで最小限の毒性を示しており、安全で効果的なNMD阻害剤としての可能性をさらに強調しています .

類似化合物との比較

Similar Compounds

NMDI1: Another inhibitor of the NMD pathway, but with a different molecular structure.

NMDI2: Similar in function but less potent compared to NMDI14.

NMDI3: Exhibits similar inhibitory effects on the NMD pathway but has different pharmacokinetic properties

Uniqueness of this compound

This compound stands out due to its high potency and specificity in inhibiting the NMD pathway. Its ability to restore full-length proteins in cells with nonsense mutations makes it a promising candidate for therapeutic applications. Additionally, this compound has shown minimal toxicity in cell-based assays, further highlighting its potential as a safe and effective NMD inhibitor .

特性

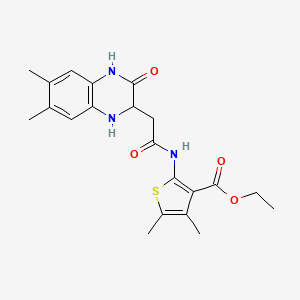

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLPSNLBUMVXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2762761.png)

![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)